molecular formula C19H17NO5 B2854409 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 919735-65-2

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2854409
CAS RN: 919735-65-2
M. Wt: 339.347
InChI Key: GEFFWPZJVCAYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate, also known as MOCP, is a synthetic compound that belongs to the class of coumarin derivatives. MOCP has been used in scientific research for its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to study its effects in vitro.

Future Directions

There are several future directions for the study of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate. One potential avenue is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammation in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate and to identify potential drug targets for its use in the treatment of these conditions.

Synthesis Methods

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with phenylacetic acid, followed by the reaction with dimethylcarbamoyl chloride and methoxyacetic anhydride. The final product is obtained through recrystallization from ethyl acetate.

Scientific Research Applications

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

(5-methoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-9-16(23-3)18-14(21)11-15(25-17(18)10-13)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFWPZJVCAYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

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